6-(4-Methoxyphenyl)-5-phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole
Description
6-(4-Methoxyphenyl)-5-phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole is a bicyclic heterocyclic compound featuring a fused imidazo[2,1-b][1,3]thiazole core. The structure includes a 4-methoxyphenyl substituent at position 6 and a phenyl group at position 5 (Figure 1). The methoxy group at the para position of the phenyl ring may enhance solubility via hydrogen bonding, while the phenyl substituent at C-5 contributes to hydrophobic interactions in biological systems .
Properties
CAS No. |
87532-36-3 |
|---|---|
Molecular Formula |
C18H16N2OS |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
6-(4-methoxyphenyl)-5-phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole |
InChI |
InChI=1S/C18H16N2OS/c1-21-15-9-7-13(8-10-15)16-17(14-5-3-2-4-6-14)20-11-12-22-18(20)19-16/h2-10H,11-12H2,1H3 |
InChI Key |
XROYKSRASNUVSS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(N3CCSC3=N2)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-methoxyphenyl)-5-phenyl-2,3-dihydroimidazo[2,1-b]thiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methoxybenzaldehyde with phenylthiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized using a suitable cyclizing agent, such as phosphorus oxychloride, to yield the desired imidazo[2,1-b]thiazole derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms could further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(4-Methoxyphenyl)-5-phenyl-2,3-dihydroimidazo[2,1-b]thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity or chemical properties.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of imidazo[2,1-b][1,3]thiazole derivatives. The compound has been evaluated for its efficacy against various cancer cell lines:
- Mechanism of Action : It is believed to induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, compounds in this class have been shown to inhibit cell proliferation and promote cell cycle arrest in cancerous cells .
- Case Studies : A study demonstrated that derivatives showed significant activity against breast cancer cell lines, indicating their potential as lead compounds for further drug development .
Antibacterial Activity
The imidazo[2,1-b][1,3]thiazole scaffold has also been investigated for its antibacterial properties. Research indicates:
- Broad-Spectrum Activity : Compounds have displayed activity against both Gram-positive and Gram-negative bacteria.
- Synergistic Effects : When combined with other antibiotics, these compounds can enhance the efficacy of existing treatments against resistant bacterial strains.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of 6-(4-Methoxyphenyl)-5-phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole. Key points include:
- Substituent Effects : The presence of electron-donating or withdrawing groups on the phenyl rings can significantly alter the compound's reactivity and biological profile.
- Molecular Modeling Studies : Computational studies have been employed to predict how structural modifications impact binding affinities and biological activities.
Mechanism of Action
The mechanism of action of 6-(4-methoxyphenyl)-5-phenyl-2,3-dihydroimidazo[2,1-b]thiazole involves its interaction with specific molecular targets and pathways. For instance, it may bind to DNA or proteins, disrupting their normal function and leading to cell death or inhibition of cell growth . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Key Observations:
- COX-2 Inhibition : The methylsulfonyl group in 6a significantly enhances COX-2 selectivity over COX-1 (>100 µM IC₅₀ for COX-1 vs. 0.08 µM for COX-2), whereas the methoxy group in the target compound may favor different binding interactions due to its electron-donating nature .
- Metabolic Stability : Cytochrome P-450-mediated metabolism is common in this class (e.g., SK&F 86002), but the dihydro structure in the target compound may reduce oxidation susceptibility compared to fully unsaturated analogs .
- Antimicrobial Activity : Thienyl-substituted derivatives (e.g., compound 8 in ) exhibit stronger antifungal activity, suggesting that electron-rich heterocycles at C-5/C-6 are critical for this activity .
Physicochemical Properties
- Solubility : The methoxy group in the target compound improves aqueous solubility compared to methyl or bromo substituents (e.g., 6-(4-Bromophenyl)imidazo[2,1-b]thiazole in ).
Biological Activity
6-(4-Methoxyphenyl)-5-phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole is a heterocyclic compound with significant potential in medicinal chemistry due to its unique structural features. This compound contains a thiazole ring fused with an imidazole ring, which contributes to its biological activity. This article explores the biological properties of this compound, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.
| Property | Value |
|---|---|
| CAS No. | 87532-36-3 |
| Molecular Formula | C18H16N2OS |
| Molecular Weight | 308.4 g/mol |
| IUPAC Name | This compound |
| InChI | InChI=1S/C18H16N2OS/c1-21-15-9-7-13(8-10-15)16-17(14-5-3-2-4-6-14)20-11-12-22-18(20)19-16/h2-10H,11-12H2,1H3 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The compound may exert its effects through:
- DNA Binding : It can bind to DNA, disrupting normal cellular functions and potentially leading to apoptosis in cancer cells.
- Protein Interaction : The compound may inhibit specific proteins involved in cell proliferation and survival pathways.
- Enzyme Inhibition : It has been shown to inhibit certain enzymes that play crucial roles in tumor growth and metastasis.
Anticancer Activity
Several studies have demonstrated that this compound exhibits significant anticancer properties. For instance:
- Cell Line Studies : The compound has shown cytotoxic effects against various cancer cell lines including human glioblastoma (U251) and melanoma (WM793) cells. The presence of the methoxy group on the phenyl ring enhances its potency (IC50 values ranging from 10–30 µM) .
Anticonvulsant Properties
Research indicates that derivatives of thiazole compounds exhibit anticonvulsant activity. The structure of this compound suggests potential for similar effects due to its structural similarity to known anticonvulsants .
Structure–Activity Relationship (SAR)
The presence of the methoxy group in the para position of the phenyl ring is crucial for enhancing the biological activity of the compound. Variations in substituents on the thiazole and imidazole rings can significantly alter the pharmacological profile and potency of these compounds .
Case Studies
- Study on Anticancer Activity : A study evaluated the efficacy of 6-(4-Methoxyphenyl)-5-phenyl derivatives against several cancer cell lines. Results indicated that modifications in substituents could lead to enhanced cytotoxicity and selectivity towards cancerous cells .
- Anticonvulsant Activity Assessment : Another research focused on synthesizing analogs of thiazole-based compounds and assessing their anticonvulsant effects using animal models. The findings suggested that structural modifications could yield compounds with improved efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
